REGOPAR is derived from the RGD (arginine-glycine-aspartic acid) peptide sequence, known for its ability to interact with integrins on the surface of cells. This interaction facilitates various biological processes, including cell adhesion, migration, and proliferation. The classification of REGOPAR falls under bioactive peptides that are utilized in therapeutic contexts, particularly in oncology and regenerative medicine.
The synthesis of REGOPAR typically involves solid-phase peptide synthesis techniques. A common approach includes:
REGOPAR's molecular structure is characterized by its peptide backbone consisting of amino acids arranged in a specific sequence that allows for optimal binding to integrin receptors. The structural formula can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Detailed analysis often involves nuclear magnetic resonance (NMR) spectroscopy to elucidate the spatial arrangement of atoms within the peptide .
REGOPAR can undergo various chemical reactions that enhance its functionality:
The mechanism of action of REGOPAR primarily revolves around its interaction with integrin receptors on target cells. Upon binding:
REGOPAR exhibits several notable physical and chemical properties:
REGOPAR has several applications in scientific research and medicine:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4